Divergent Electrophysiological Profile vs. Falipamil in Conscious Canine Model: Sinus Rate Reduction vs. Increase
In a direct head-to-head study in conscious dogs, alinidine hydrobromide and falipamil hydrochloride exhibited opposite effects on key electrophysiological parameters, underscoring their distinct mechanisms despite both being classified as specific bradycardic agents [1]. Alinidine decreased sinus rate, while falipamil increased it. Alinidine also lengthened corrected sinus recovery time (CSRT) and decreased Wenckebach point (WP), whereas falipamil shortened CSRT and increased WP [1].
| Evidence Dimension | Sinus Rate |
|---|---|
| Target Compound Data | Decreased sinus rate |
| Comparator Or Baseline | Falipamil: Increased sinus rate |
| Quantified Difference | Opposite directional effects |
| Conditions | Conscious dogs; intravenous injections at 0.5, 0.5, 1, and 2 mg/kg |
Why This Matters
This stark contrast in directional effects on fundamental cardiac parameters definitively demonstrates that alinidine and falipamil are not interchangeable, even within the same pharmacological class, necessitating precise compound selection for research targeting specific electrophysiological outcomes.
- [1] Boucher M, Chassaing C, Chapuy E. (1996). Cardiac electrophysiological effects of falipamil in the conscious dog: comparison with alinidine. Eur J Pharmacol. 306(1-3):93-8. DOI: 10.1016/0014-2999(96)00178-1. View Source
